3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
Overview
Description
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as a lysine-specific histone demethylase 1A inhibitor and an iron-chelating agent, making it a valuable tool in anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated benzylamines.
Scientific Research Applications
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit lysine-specific histone demethylase 1A makes it useful in studying epigenetic modifications.
Medicine: Its dual role as an iron-chelating agent and histone demethylase inhibitor makes it a promising candidate for anticancer therapies.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide involves its interaction with lysine-specific histone demethylase 1A (LSD1). By inhibiting LSD1, the compound modulates chromatin structure and function, leading to changes in gene expression. Additionally, its iron-chelating properties disrupt iron metabolism in cancer cells, contributing to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar in structure but with a hydroxyl group instead of a chlorine atom, this compound also acts as an LSD1 inhibitor and iron-chelating agent.
N-(2-chlorobenzylidene)-2,4-dichloroaniline: Another related compound with similar applications in anticancer research.
Uniqueness
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide is unique due to its dual functionality as both an LSD1 inhibitor and an iron-chelating agent. This combination of properties enhances its efficacy in anticancer research, making it a valuable compound for developing new therapeutic strategies.
Properties
IUPAC Name |
3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)16/h1-9H,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQRTOZTYULVGC-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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